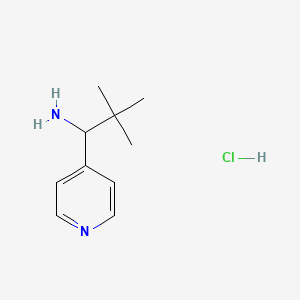
2,2-Dimethyl-1-(pyridin-4-yl)propan-1-amine HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1-(pyridin-4-yl)propan-1-amine HCl, also known as 4-Pyridin-2-yl-2-methylpropane-1-amine hydrochloride, is an organic compound with the molecular formula C9H14ClN. It is a colourless solid that is soluble in water and is commonly used in laboratory experiments. It is a member of the pyridine family of compounds and has a wide range of applications in scientific research.
科学的研究の応用
Synthesis of Imidazole Containing Compounds
This compound could potentially be used in the synthesis of imidazole containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
Antimicrobial Potential
The compound could be used in the synthesis of antimicrobial agents. For instance, Narasimhan et al. synthesized pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone, which showed antimicrobial potential against S. aureus, B. subtilis, and E. coli .
Analgesic Research
In pharmacological research, the compound could be used in the study of analgesics. For example, PF-04455242, a compound related to 2,2-Dimethyl-1-(pyridin-4-yl)propan-1-amine HCl, was found to block KOR and MOR agonist-induced analgesia in rats .
Research & Development Quality Control
The compound could be used in research and development quality control processes . It could be used as a reference compound or a control in various chemical experiments .
Scale-up Manufacturing
In the field of scale-up manufacturing, this compound could be used as an intermediate or a starting material for the synthesis of other compounds .
Custom Synthesis
The compound could be used in custom synthesis processes. It could be used to synthesize a variety of other compounds for research purposes .
Inhibitors/Agonists
The compound could potentially be used in the development of inhibitors or agonists for various biological targets .
Catalysts and Ligands
In the field of catalysis, this compound could potentially be used in the development of new catalysts or ligands .
特性
IUPAC Name |
2,2-dimethyl-1-pyridin-4-ylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-10(2,3)9(11)8-4-6-12-7-5-8;/h4-7,9H,11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKNVORNKUYTBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=NC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-(pyridin-4-yl)propan-1-amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














